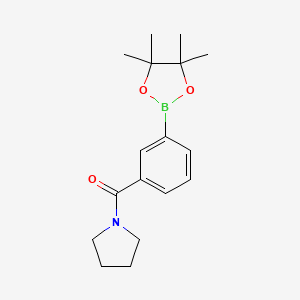

Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

説明

International Union of Pure and Applied Chemistry Nomenclature Conventions for Boronate Ester Derivatives

The systematic nomenclature of pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone follows established International Union of Pure and Applied Chemistry conventions for complex organometallic compounds containing multiple functional groups. The compound's formal International Union of Pure and Applied Chemistry name reflects the hierarchical priority system where the ketone functionality takes precedence as the principal functional group, while the boronate ester moiety is treated as a substituent on the aromatic ring. According to PubChem nomenclature standards, this compound is systematically named as pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone, with the molecular formula C₁₇H₂₄BNO₃ and a molecular weight of 301.2 grams per mole.

The boronate ester portion of the molecule follows specific International Union of Pure and Applied Chemistry guidelines for cyclic derivatives containing boron atoms. Saturated five-membered cyclic boronic esters are systematically classified as dioxaborolanes according to the Hantzsch-Widman nomenclature system. The dioxaborolane ring in this compound is specifically designated as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, where the numerical locants indicate the positions of the four methyl substituents and the boron atom attachment point. This nomenclature system employs the prefix "boro" for boron-containing heterocycles, with the designation "1,3,2" indicating the positions of the two oxygen atoms and the boron atom within the five-membered ring structure.

The Hantzsch-Widman system provides a standardized approach for naming heterocyclic parent hydrides containing no more than ten ring members, with specific prefixes designated for different heteroatoms. For boron-containing heterocycles, the prefix "bora" is employed, while oxygen atoms utilize the prefix "oxa". The systematic construction of the dioxaborolane name follows the priority series established for heteroatoms, where oxygen takes precedence over boron in the numbering sequence. This hierarchical approach ensures consistency in nomenclature across different structural variations of boronate ester derivatives.

The complete systematic name construction requires careful consideration of the multiple functional groups present within the molecule. The pyrrolidine ring system is treated as a substituent on the carbonyl carbon, while the phenyl ring serves as the central aromatic core bearing both the carbonyl and boronate ester substituents. The numerical locant "3" in the systematic name indicates the meta position of the boronate ester relative to the carbonyl substituent on the benzene ring. This positional designation follows standard aromatic substitution nomenclature conventions where the carbonyl carbon attachment point serves as the reference position for numbering.

Spectroscopic Characterization Strategies (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Boron-11 Nuclear Magnetic Resonance)

Nuclear magnetic resonance spectroscopy provides the most comprehensive analytical approach for structural characterization of pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone, with each nucleus type offering distinct diagnostic information. Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that enable definitive structural assignment through integration, multiplicity, and chemical shift analysis. The four equivalent methyl groups of the pinacol moiety typically appear as a singlet at approximately 1.3 parts per million, integrating for twelve protons in the aliphatic region. The pyrrolidine ring protons exhibit more complex multiplicity patterns, with the nitrogen-adjacent methylene protons appearing as multiplets in the 3.4-3.6 parts per million region, while the remaining ring methylenes resonate around 1.9-2.0 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides essential structural confirmation through characteristic chemical shifts for each carbon environment within the molecule. The carbonyl carbon typically resonates around 170-175 parts per million, demonstrating the expected downfield chemical shift associated with amide functionality. The aromatic carbon atoms of the phenyl ring exhibit chemical shifts in the 125-140 parts per million region, with the carbon directly bonded to boron showing distinctive upfield shift characteristics due to the electron-withdrawing nature of the boron center. The pinacol carbons attached to oxygen atoms typically appear around 83-84 parts per million, while the quaternary methyl-bearing carbons resonate near 25 parts per million.

Boron-11 nuclear magnetic resonance spectroscopy offers specialized diagnostic capabilities for boronate ester characterization, though the quadrupolar nature of boron-11 presents unique analytical challenges. Solid-state boron-11 nuclear magnetic resonance studies of related boronic ester compounds have demonstrated characteristic chemical shift ranges and quadrupolar coupling constants that provide valuable structural information. For aromatic boronic esters similar to this compound, isotropic chemical shifts typically fall within the 26-31 parts per million range relative to sodium borohydride reference standards. The quadrupolar coupling constants for boronic esters generally range from 2.66 to 2.89 megahertz, with chemical shift anisotropy spans varying from 10 to 30 parts per million depending on the specific molecular environment.

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (parts per million) | Multiplicity | Integration |

|---|---|---|---|

| Pinacol methyl groups | 1.2-1.3 | Singlet | 12 protons |

| Pyrrolidine nitrogen-adjacent methylenes | 3.4-3.6 | Multiplet | 4 protons |

| Pyrrolidine ring methylenes | 1.9-2.0 | Multiplet | 4 protons |

| Aromatic protons | 7.4-8.1 | Multiple | 4 protons |

| Carbonyl carbon | 170-175 | — | Carbon-13 |

| Aromatic carbons | 125-140 | — | Carbon-13 |

| Pinacol quaternary carbons | 83-84 | — | Carbon-13 |

| Boron nucleus | 26-31 | — | Boron-11 |

X-ray Crystallographic Analysis Challenges for Boron-Containing Compounds

X-ray crystallographic analysis of pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone presents several distinctive challenges inherent to boron-containing organic compounds. The relatively low electron density of boron compared to heavier atoms can result in reduced scattering factors that complicate accurate structural determination. Conformational generation algorithms commonly used in crystallographic modeling often encounter difficulties with boron-containing compounds, as evidenced by the frequent notation that conformer generation is disallowed due to molecular mechanics force field limitations with boron atoms. These computational challenges stem from the unique bonding characteristics of boron, which can adopt both trigonal planar and tetrahedral geometries depending on the coordination environment and the presence of Lewis base interactions.

The molecular geometry around the boron center in boronate esters exhibits distinctive structural features that require careful crystallographic analysis to properly characterize. In the dioxaborolane ring system, the boron atom typically adopts a distorted tetrahedral geometry with characteristic bond angles and distances that differ significantly from typical organic heterocycles. The boron-boron bond lengths in related diboron compounds have been determined to be approximately 1.711 angstroms through X-ray crystallographic studies. The C-O-B-O-C linkage within the five-membered dioxaborolane ring creates specific geometric constraints that influence the overall molecular conformation and crystal packing arrangements.

Crystallographic refinement of boron-containing structures often requires specialized approaches to account for the unique electronic properties of boron atoms. The electron-deficient nature of tricoordinate boron centers can lead to disorder in crystal structures, particularly when multiple conformations or orientation states are energetically accessible. Temperature-dependent crystallographic studies may reveal dynamic behavior in the solid state, where the boron center undergoes rapid exchange between different coordination environments. These dynamic processes can manifest as apparent positional disorder in room-temperature crystal structures, necessitating low-temperature data collection and advanced refinement techniques to achieve accurate structural models.

Crystal packing analysis of boronate ester compounds reveals important intermolecular interactions that influence solid-state stability and physical properties. The pyrrolidine carbonyl functionality in this compound provides potential hydrogen bonding acceptor sites that can direct crystal packing arrangements through weak intermolecular interactions. The bulky pinacol ester substituent creates steric hindrance that affects molecular packing efficiency and may lead to the formation of channel structures or other unusual packing motifs. These structural features have important implications for the compound's physical properties, including melting point, solubility, and chemical reactivity in the solid state.

The presence of both polar and nonpolar regions within the molecule creates amphiphilic character that can influence crystallization behavior and polymorphism potential. Multiple crystal forms may exist for such compounds, each exhibiting different packing arrangements and potentially different physical and chemical properties. Systematic crystallographic studies of related boronate ester compounds have revealed the importance of crystallization conditions, including solvent choice, temperature, and concentration, in determining the final crystal form obtained. These considerations are particularly relevant for pharmaceutical applications where different polymorphs may exhibit varying bioavailability and stability profiles.

特性

IUPAC Name |

pyrrolidin-1-yl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)14-9-7-8-13(12-14)15(20)19-10-5-6-11-19/h7-9,12H,5-6,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPFNNNIZHMNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584894 | |

| Record name | (Pyrrolidin-1-yl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-61-3 | |

| Record name | (Pyrrolidin-1-yl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(Pyrrolidine-1-carbonyl)phenyl]boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Step 1: Synthesis of Boronic Acid Pinacol Ester Intermediate

The initial step involves the formation of the 3-substituted phenylboronic acid pinacol ester. This is commonly achieved by:

- Starting from a halogenated aromatic precursor (e.g., 3-bromobenzoyl chloride or 3-bromobenzoic acid derivatives).

- Performing a Miyaura borylation reaction using bis(pinacolato)diboron as the boron source.

- Employing palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Using bases like potassium acetate or potassium carbonate.

- Conducting the reaction in solvents such as 1,4-dioxane or dimethylformamide (DMF) at elevated temperatures (80–100 °C).

This step yields the 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl intermediate with high regioselectivity and good yield.

Step 2: Introduction of Pyrrolidin-1-yl Group

The second step involves the formation of the amide bond between the boronic ester-substituted aromatic acid derivative and pyrrolidine:

- Activation of the carboxylic acid or acid chloride intermediate.

- Reaction with pyrrolidine under controlled temperature (0–25 °C) to avoid side reactions.

- Use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalytic amounts of DMAP (4-dimethylaminopyridine).

- Alternatively, direct reaction of the acid chloride with pyrrolidine in anhydrous solvents like dichloromethane or tetrahydrofuran (THF).

This step yields the target compound Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone.

Step 3: Purification and Characterization

- Purification is typically performed by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.

- Final product is characterized by NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm structure and purity.

- Storage under inert atmosphere at low temperature (2–8 °C) is recommended to maintain stability.

Reaction Conditions and Optimization

| Step | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 1,4-Dioxane or DMF | 80–100 | 6–12 | 70–85 | Miyaura borylation; inert atmosphere |

| 2 | Pyrrolidine, EDCI or acid chloride precursor | DCM or THF | 0–25 | 2–6 | 75–90 | Amide coupling; controlled addition |

| 3 | Silica gel chromatography | Ethyl acetate/hexane | Ambient | - | - | Purification and isolation |

Research Findings and Analysis

- The Miyaura borylation step is critical for introducing the boronic ester moiety with high regioselectivity on the meta position of the phenyl ring.

- Palladium catalysts with bidentate phosphine ligands (e.g., dppf) provide superior catalytic activity and selectivity.

- The amide bond formation with pyrrolidine proceeds efficiently under mild conditions, minimizing decomposition of the boronic ester.

- The boronic ester group is sensitive to hydrolysis; thus, anhydrous conditions and inert atmosphere are essential throughout the synthesis.

- The final compound exhibits stability suitable for use as an intermediate in Suzuki coupling reactions and other synthetic applications.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Materials | Halogenated aromatic acid derivatives, bis(pinacolato)diboron, pyrrolidine |

| Key Reactions | Miyaura borylation, amide bond formation |

| Catalysts | Pd(dppf)Cl2, Pd(PPh3)4 |

| Solvents | 1,4-Dioxane, DMF, dichloromethane, tetrahydrofuran |

| Reaction Conditions | 80–100 °C for borylation; 0–25 °C for amide coupling |

| Purification | Silica gel chromatography |

| Yield Range | 70–90% overall |

| Stability & Storage | Store under inert atmosphere at 2–8 °C |

化学反応の分析

Types of Reactions

Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are used in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while Suzuki-Miyaura coupling can produce biaryl compounds.

科学的研究の応用

Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone, also known as C17H24BNO3, is a chemical compound with diverse applications in scientific research, particularly in the synthesis of complex molecules and drug discovery . It is also known by several synonyms, including 3-(1-Pyrrolidinylcarbonyl)benzeneboronic acid pinacol ester and 3-Pyrrolidinylcarbonylphenylboronic acid pinacol ester .

Chemical Properties and Structure

The compound has a molecular weight of 301.2 g/mol . Its IUPAC name is pyrrolidin-1-yl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone . The compound's structure includes a pyrrolidine ring attached to a carbonyl group, which is connected to a phenyl ring substituted with a boronic acid pinacol ester . This boronic ester functional group is crucial for its use in various chemical reactions .

- InChI: InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)14-9-7-8-13(12-14)15(20)19-10-5-6-11-19/h7-9,12H,5-6,10-11H2,1-4H3

- InChIKey: CLPFNNNIZHMNPT-UHFFFAOYSA-N

- SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCCC3

Applications in Scientific Research

This compound is primarily used as a building block in organic synthesis . Specifically, the boronic acid pinacol ester group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds .

Synthesis of Complex Molecules

- Pharmaceuticals: Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone can be used as an intermediate in the synthesis of pharmaceutical compounds . The boronic ester group can be utilized to introduce complex substituents onto a benzene ring, which is a common structural motif in many drugs .

- Materials Science: The compound can also be employed in the synthesis of novel materials . For example, it can be incorporated into polymers or used to modify surfaces, imparting new properties to the resulting materials .

Usage and Safety

作用機序

The mechanism of action of Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The pyrrolidine ring can enhance the compound’s binding affinity and specificity towards its targets.

類似化合物との比較

Similar Compounds

Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

Phenylboronic Acid: A boronic acid derivative used in Suzuki-Miyaura coupling reactions.

Pinacol Boronic Esters: Common intermediates in organic synthesis.

Uniqueness

Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is unique due to the combination of the pyrrolidine ring and boronic ester group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in both research and industrial applications.

生物活性

Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrrolidine moiety linked to a phenyl group that is further substituted with a boron-containing dioxaborolane. Its chemical structure can be summarized as follows:

- Molecular Formula : C₁₅H₁₈BNO₂

- Molecular Weight : 292.16 g/mol

- CAS Number : 1073353-61-3

The biological activity of this compound is largely attributed to the presence of the boron atom within its structure. Boron compounds have been shown to exhibit various biological effects, including enzyme inhibition and modulation of cellular signaling pathways.

- Glycosidase Inhibition : Research indicates that boron-containing compounds can inhibit glycosidases, enzymes crucial for carbohydrate metabolism. For instance, studies have shown that derivatives of dioxaborolane demonstrate varying degrees of inhibition against α-glucosidases, which are implicated in diabetes management .

- Anticancer Properties : Some studies suggest that compounds similar to pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone exhibit cytotoxic effects on cancer cell lines. The inhibition of specific signaling pathways involved in cell proliferation and survival may contribute to these effects .

Inhibition Potency Against Glycosidases

| Compound Name | IC₅₀ (μM) | Target Enzyme | Biological Activity |

|---|---|---|---|

| Pyrrolidin derivative | 10 - 99 | α-glucosidase | Good inhibition |

| Similar dioxaborolane | <0.1 | β-glucosidase | Very potent inhibition |

| Other related compounds | 40 - 100 | Maltase | Moderate inhibition |

Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Inhibition (%) |

|---|---|---|

| A431 (epidermoid carcinoma) | 15 | 85% |

| HeLa (cervical cancer) | 11 | >100% |

| MCF7 (breast cancer) | 18 | 95% |

Case Studies

- Diabetes Management : A study investigated the glycosidase inhibitory activity of several boron-containing compounds, including pyrrolidin derivatives. The findings indicated significant inhibition against α-glucosidase at low concentrations (IC₅₀ < 10 μM), suggesting potential applications in managing postprandial hyperglycemia .

- Cancer Research : In vitro studies on various cancer cell lines demonstrated that the compound exhibits potent cytotoxicity. For example, in assays involving A431 and MCF7 cells, the compound showed promising results with IC₅₀ values indicating strong growth inhibition . This positions it as a candidate for further development in anticancer therapies.

Q & A

Q. What are the recommended protocols for synthesizing Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety. Key steps include:

- Borylation : Introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) and pinacolborane .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, boronate ester peaks at δ 1.3 ppm) .

Q. How should researchers characterize the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility Screening : Test in common solvents (DMSO, THF, ethanol) using UV-Vis spectroscopy (λ = 250–300 nm) to determine saturation points .

- Stability Assessment : Conduct accelerated degradation studies under varying pH (2–12), temperature (4°C–40°C), and light exposure. Monitor via LC-MS for decomposition products (e.g., boronic acid formation) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions involving volatile solvents .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodological Answer :

- Systematic Variability Testing : Design experiments varying catalysts (Pd vs. Ni), ligands (phosphine vs. N-heterocyclic carbenes), and bases (KCO vs. CsF) to identify optimal conditions .

- Kinetic Analysis : Use in situ IR or B NMR to track reaction progress and intermediates, distinguishing between electronic (boron hybridization) vs. steric effects .

Q. What strategies optimize the compound’s use in multi-step syntheses of bioactive molecules?

- Methodological Answer :

- Orthogonal Protection : Employ protecting groups (e.g., tert-butoxycarbonyl for pyrrolidine) to prevent undesired side reactions during subsequent steps .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict regioselectivity in cross-coupling reactions, minimizing trial-and-error approaches .

Q. How does the electronic structure of the boronic ester influence its interactions with biological targets?

- Methodological Answer :

- Spectroscopic Profiling : Measure dipole moments via solvatochromic shifts in fluorescence spectra to assess electron-withdrawing/donating effects .

- Binding Assays : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify interactions with enzymes/receptors, correlating with substituent effects on the phenyl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。